amine CAS No. 1155928-96-3](/img/structure/B602914.png)
[(2,5-Dibromophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromophenyl)sulfonylamine is a chemical compound with the molecular formula C10H13Br2NO3S and a molecular weight of 387.0881 g/mol This compound features a sulfonyl group attached to a dibromophenyl ring and an amine group linked to an ethyl and hydroxyethyl chain
Méthodes De Préparation
The synthesis of (2,5-Dibromophenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromophenyl sulfone and 1-ethyl-2-hydroxyethylamine as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Analyse Des Réactions Chimiques
(2,5-Dibromophenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dibromophenyl ring can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
(2,5-Dibromophenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (2,5-Dibromophenyl)sulfonylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
(2,5-Dibromophenyl)sulfonylamine can be compared with similar compounds such as:
(2,5-Dichlorophenyl)sulfonylamine: This compound has chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
(2,5-Dibromophenyl)sulfonylamine: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and applications.
Propriétés
Numéro CAS |
1155928-96-3 |
|---|---|
Formule moléculaire |
C10H13Br2NO3S |
Poids moléculaire |
387.09g/mol |
Nom IUPAC |
2,5-dibromo-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 |
Clé InChI |
CZGAGZRJLFEJBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




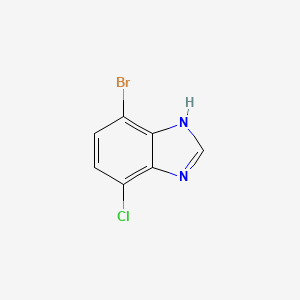
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
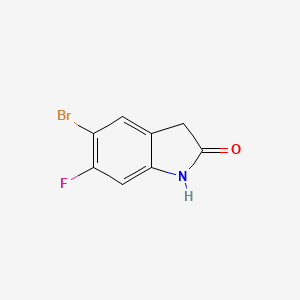
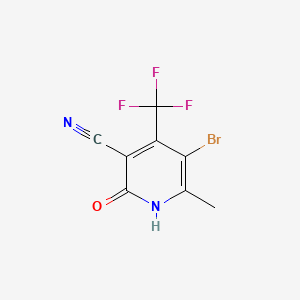

![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
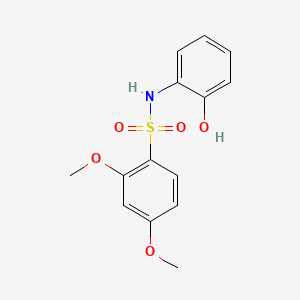
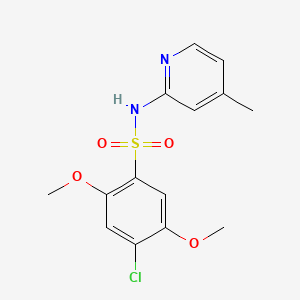
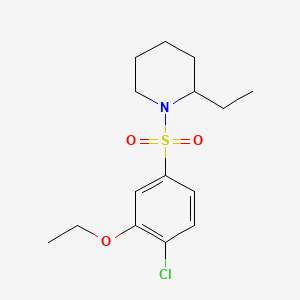
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
